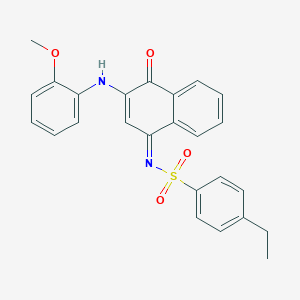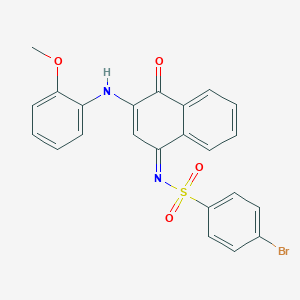![molecular formula C26H33NO3S B281429 2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of sulfonamide compounds.
Mécanisme D'action
The mechanism of action of TAK-659 involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and progression of certain types of cancer. By inhibiting the activity of BTK, TAK-659 can effectively inhibit the growth of cancer cells. TAK-659 has also been found to inhibit the production of inflammatory cytokines, which makes it effective in treating autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. TAK-659 has been shown to inhibit the activity of BTK, which leads to the inhibition of cancer cell growth. TAK-659 has also been found to inhibit the production of inflammatory cytokines, which makes it effective in treating autoimmune diseases. TAK-659 has been found to have a good safety profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages and limitations for lab experiments. One of the advantages of TAK-659 is its specificity for BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of TAK-659 is its poor solubility in water, which makes it difficult to administer in animal studies.
Orientations Futures
There are several future directions for the research on TAK-659. One of the future directions is to investigate the potential of TAK-659 in combination with other cancer drugs. Another future direction is to investigate the potential of TAK-659 in the treatment of other autoimmune diseases. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of TAK-659 in animal models and humans. Finally, the development of more efficient synthesis methods for TAK-659 is also an area of future research.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in various fields of scientific research. TAK-659 has been found to be effective in inhibiting the activity of BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of TAK-659 in animal models and humans.
Méthodes De Synthèse
The synthesis method of TAK-659 involves a series of chemical reactions. The first step involves the preparation of 2,4,5-trimethylbenzenesulfonyl chloride by reacting 2,4,5-trimethylbenzenesulfonic acid with thionyl chloride. In the second step, 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine is prepared by reacting the corresponding dibenzo[b,d]furan with 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid. Finally, TAK-659 is obtained by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine.
Applications De Recherche Scientifique
TAK-659 has shown potential applications in various fields of scientific research. One of the most promising applications of TAK-659 is in the field of cancer research. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the development and progression of certain types of cancer. TAK-659 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. TAK-659 has also been found to be effective in treating autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
Formule moléculaire |
C26H33NO3S |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
2,4,5-trimethyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H33NO3S/c1-7-26(5,6)19-8-10-23-21(14-19)22-15-20(9-11-24(22)30-23)27-31(28,29)25-13-17(3)16(2)12-18(25)4/h9,11-13,15,19,27H,7-8,10,14H2,1-6H3 |
Clé InChI |
JBDOJOGACHQCBX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
SMILES canonique |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281364.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)
![4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281369.png)
![4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)
![4-chloro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281371.png)